{[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine
Overview
Description
{[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of phenyl and dimethylphenyl groups through electrophilic aromatic substitution reactions. The final step involves the methylation of the amine group using methyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents optimized for large-scale synthesis can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
{[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamine group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted pyrazole derivatives.
Scientific Research Applications
{[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- {[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(ethyl)amine
- {[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(propyl)amine
- {[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(butyl)amine
Uniqueness
The uniqueness of {[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study.
Properties
IUPAC Name |
1-[3-(3,4-dimethylphenyl)-1-phenylpyrazol-4-yl]-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-14-9-10-16(11-15(14)2)19-17(12-20-3)13-22(21-19)18-7-5-4-6-8-18/h4-11,13,20H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRYNAGIPGBFTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2CNC)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301165375 | |
Record name | 3-(3,4-Dimethylphenyl)-N-methyl-1-phenyl-1H-pyrazole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301165375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875858-82-5 | |
Record name | 3-(3,4-Dimethylphenyl)-N-methyl-1-phenyl-1H-pyrazole-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875858-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,4-Dimethylphenyl)-N-methyl-1-phenyl-1H-pyrazole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301165375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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